4-(Azidomethyl)-1-[(2-methoxyphenyl)methyl]pyrrolidin-2-one

Catalog No.
S12724162
CAS No.
M.F
C13H16N4O2
M. Wt
260.29 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-(Azidomethyl)-1-[(2-methoxyphenyl)methyl]pyrroli...

Product Name

4-(Azidomethyl)-1-[(2-methoxyphenyl)methyl]pyrrolidin-2-one

IUPAC Name

4-(azidomethyl)-1-[(2-methoxyphenyl)methyl]pyrrolidin-2-one

Molecular Formula

C13H16N4O2

Molecular Weight

260.29 g/mol

InChI

InChI=1S/C13H16N4O2/c1-19-12-5-3-2-4-11(12)9-17-8-10(6-13(17)18)7-15-16-14/h2-5,10H,6-9H2,1H3

InChI Key

SEQQPXZEUCBACI-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1CN2CC(CC2=O)CN=[N+]=[N-]

4-(Azidomethyl)-1-[(2-methoxyphenyl)methyl]pyrrolidin-2-one is a synthetic organic compound characterized by its unique structural features, including a pyrrolidinone core, an azidomethyl group, and a methoxyphenyl substituent. The compound's molecular formula is C13H16N4OC_{13}H_{16}N_{4}O, and it possesses potential applications in medicinal chemistry and materials science due to its reactivity and functional groups.

  • Oxidation: The azidomethyl group can be oxidized to form a nitro group under strong oxidizing conditions.
  • Reduction: The azidomethyl group can be reduced to an amine using reducing agents like lithium aluminum hydride.
  • Substitution Reactions: The azidomethyl group can engage in nucleophilic substitution reactions, allowing for the formation of diverse derivatives.

These reactions highlight the compound's versatility in synthetic organic chemistry.

The synthesis of 4-(Azidomethyl)-1-[(2-methoxyphenyl)methyl]pyrrolidin-2-one typically involves several steps:

  • Formation of the Pyrrolidinone Core: This is achieved through a cyclization reaction involving an appropriate amine and carbonyl compound under acidic or basic conditions.
  • Introduction of the Methoxyphenyl Group: This can be accomplished via nucleophilic aromatic substitution, where a methoxybenzene derivative reacts with a suitable nucleophile.
  • Azidomethylation: The final step introduces the azidomethyl group by reacting the intermediate with sodium azide in a solvent such as dimethylformamide under mild heating conditions.

These methods provide a robust framework for synthesizing this compound.

4-(Azidomethyl)-1-[(2-methoxyphenyl)methyl]pyrrolidin-2-one has several potential applications:

  • Medicinal Chemistry: It serves as a building block for synthesizing pharmaceutical agents targeting neurological disorders.
  • Materials Science: The compound can contribute to developing novel materials with unique electronic and optical properties.
  • Chemical Biology: Its azidomethyl group allows for bioorthogonal labeling, facilitating molecular imaging and bioconjugation studies.
  • Industrial Chemistry: It can act as an intermediate in synthesizing agrochemicals and specialty chemicals.

Due to its structural features, 4-(Azidomethyl)-1-[(2-methoxyphenyl)methyl]pyrrolidin-2-one may interact with various biomolecules. The azide group is particularly useful in click chemistry applications, enabling selective reactions with alkyne-bearing molecules. This property allows researchers to explore interactions within complex biological systems, making it a valuable tool in chemical biology.

Several compounds share structural similarities with 4-(Azidomethyl)-1-[(2-methoxyphenyl)methyl]pyrrolidin-2-one:

Compound NameKey FeaturesDifferences
4-(Azidomethyl)-1-phenylpyrrolidin-2-oneLacks methoxy substitutionDifferent electronic properties
4-(Azidomethyl)-1-(4-fluorophenyl)pyrrolidin-2-oneContains fluorine instead of methoxyMay exhibit different reactivity
4-(Azidomethyl)-1-(3,4-dichlorophenyl)pyrrolidin-2-oneContains chlorine atomsInfluences chemical stability

Uniqueness

The uniqueness of 4-(Azidomethyl)-1-[(2-methoxyphenyl)methyl]pyrrolidin-2-one lies in its combination of both the azidomethyl and methoxyphenyl groups. The methoxyphenyl group enhances stability and lipophilicity while providing opportunities for further functionalization through click chemistry. This dual functionality sets it apart from other similar compounds, making it particularly valuable in research and application contexts.

XLogP3

2.1

Hydrogen Bond Acceptor Count

4

Exact Mass

260.12732577 g/mol

Monoisotopic Mass

260.12732577 g/mol

Heavy Atom Count

19

Dates

Last modified: 08-09-2024

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